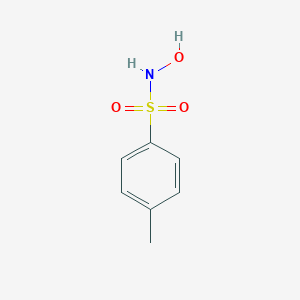

N-Hydroxy-4-methylbenzenesulfonamide

Description

Significance within Sulfonamide Chemistry and its Broader Implications

The significance of N-Hydroxy-4-methylbenzenesulfonamide extends beyond its basic structure. Within the broader class of sulfonamides, which are historically renowned for their antimicrobial properties, N-hydroxysulfonamides represent a specialized subgroup with distinct applications. The primary importance of this compound lies in its ability to act as a donor of nitroxyl (B88944) (HNO), a highly reactive and transient species with significant pharmacological potential. nih.govwikipedia.orgnih.gov

Nitroxyl is recognized for its unique chemical and biological profile, differing from its redox sibling, nitric oxide (NO). nih.gov It has shown promise as a potential therapeutic agent for conditions such as congestive heart failure. nih.govacs.org this compound and its parent compound, Piloty's acid (N-hydroxybenzenesulfonamide), are among the most studied precursors for generating HNO in a controlled manner for research purposes. mdpi.comnih.gov The decomposition of these compounds under specific conditions yields HNO, making them invaluable tools for investigating the biological effects of this molecule. caymanchem.com

Furthermore, the reactivity of this compound makes it a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including oxidation and reduction, allowing for the creation of a diverse range of sulfonamide derivatives. nih.gov This has broader implications for medicinal chemistry, where it serves as a scaffold for designing and synthesizing new enzyme inhibitors. For instance, derivatives have been studied for their inhibitory activity against enzymes like carbonic anhydrase. nih.gov

Historical Context and Evolution of Research on this compound

The research journey of N-hydroxysulfonamides began with the German chemist Oskar Piloty's first report of N-hydroxybenzenesulfonamide, now known as Piloty's acid, in 1896. mdpi.com This discovery laid the groundwork for the exploration of this class of compounds. The synthesis of this compound, a p-methylated derivative of Piloty's acid, followed from these initial studies.

Early research focused on the fundamental synthesis and characterization of these compounds. The conventional and most widely reported method for synthesizing this compound involves the nucleophilic substitution reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with hydroxylamine (B1172632). nih.gov

The evolution of research saw a shift towards understanding the compound's chemical behavior and reactivity. For example, it was discovered that under certain non-aqueous conditions, Piloty's acid could act as an acidic catalyst. nih.gov A pivotal moment in the evolution of this research was the growing understanding of its decomposition products. Initially, there was ambiguity regarding the released nitrogen oxide species. However, further studies clarified that while oxidation can lead to the release of nitric oxide (NO), decomposition under other specific conditions, particularly at basic pH, yields nitroxyl (HNO). mdpi.comnih.gov This realization propelled the compound into the forefront of research on HNO donors.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is dynamic and heavily influenced by its potential in medicinal chemistry and chemical biology. A major emerging trend is the development of "caged" N-hydroxysulfonamides. nih.govresearchgate.netmdpi.com These are modified derivatives where the N-hydroxy group is protected by a photolabile group. This "cage" can be removed by light, triggering the release of HNO in a spatially and temporally controlled manner. This approach is highly valuable for studying the precise biological roles of HNO and for developing targeted drug delivery systems. nih.govresearchgate.net

Another significant area of contemporary research is the synthesis and evaluation of novel derivatives for enzyme inhibition. By modifying the core structure of this compound, scientists are creating libraries of related compounds to screen for activity against various enzymes, contributing to the discovery of new therapeutic leads. nih.gov

Finally, there is a growing interest in developing more efficient and environmentally benign synthesis methods. While the traditional synthesis from tosyl chloride remains common, innovative approaches such as convergent paired electrochemical synthesis are being explored. nih.gov This method aligns with the principles of green chemistry by avoiding hazardous reagents and potentially offering better scalability for industrial applications. nih.gov This focus on sustainable chemistry reflects a broader trend in modern chemical research.

Structure

3D Structure

Propriétés

IUPAC Name |

N-hydroxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(10,11)8-9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJJPCJUQLGGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435263 | |

| Record name | N-HYDROXY-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-60-8 | |

| Record name | N-HYDROXY-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Hydroxy 4 Methylbenzenesulfonamide and Its Analogues

Established Synthetic Pathways for N-Hydroxy-4-methylbenzenesulfonamide

The synthesis of this compound can be achieved through several established routes, which can be broadly categorized into direct and indirect approaches.

Direct Synthesis Approaches and their Mechanistic Considerations

The most common direct synthetic pathway to this compound involves the reaction of p-toluenesulfonyl chloride with hydroxylamine (B1172632). chemicalbook.comnih.gov This method is a classical nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion, typically in the presence of a base to neutralize the generated hydrochloric acid. The choice of base and reaction conditions can influence the yield and purity of the final product.

A general representation of this direct synthesis is as follows:

Reactants : p-Toluenesulfonyl chloride and Hydroxylamine

Product : this compound

Byproduct : Hydrochloric acid (neutralized by a base)

The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques such as recrystallization.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound and its analogues often involve multi-step procedures starting from more readily available precursors. One such approach involves the initial synthesis of a sulfonamide, followed by modification to introduce the N-hydroxy group.

For instance, a two-step process can be employed where 4-methylbenzenesulfonyl chloride is first reacted with a primary amine to form a substituted sulfonamide. nsf.gov Subsequent chemical transformations would then be required to introduce the hydroxyl group onto the nitrogen atom. While more complex, this approach allows for the synthesis of a wider variety of N-substituted analogues.

The synthesis of related N-benzyl-4-methylbenzenesulfonamides illustrates this multi-step strategy. nsf.gov In this process, 4-methylbenzenesulfonyl chloride is treated with a primary amine, and the resulting sulfonamide is then benzylated. nsf.gov This highlights the modularity of indirect routes in building complex sulfonamide derivatives.

Advanced Derivatization Techniques for the this compound Scaffold

The this compound structure provides multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Advanced derivatization techniques focus on the functionalization of the aromatic ring, modification of the N-substituents, and the use of modern synthetic methods like electrochemistry.

Functionalization of the Aromatic Ring and N-Substituents

Aromatic Ring Functionalization: The aromatic ring of the this compound scaffold is amenable to various electrophilic aromatic substitution reactions. However, a more recent and novel approach utilizes N-hydroxy sulfonamides themselves as reagents for the functionalization of other aromatic compounds. In the presence of catalytic amounts of iodine and N-hydroxysuccinimide, N-hydroxy sulfonamides can act as sulfenylating agents for electron-rich aromatics like indoles, N-methyl pyrrole, and 2-naphthol, producing structurally diverse thioethers with high regioselectivity. rsc.org

N-Substituent Functionalization: The nitrogen atom of the sulfonamide can be functionalized through various reactions. For example, N-alkoxyindoles can be prepared by the methylation of the corresponding N-hydroxyindole using reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Similar alkylation strategies can be applied to the this compound scaffold to generate N-alkoxy derivatives. The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide demonstrates the feasibility of introducing multiple substituents on the sulfonamide nitrogen. nsf.gov

A specialized derivatization technique involves the use of 4-formyl-benzenesulfonic acid for the N-terminal derivatization of peptides. nih.govdtu.dk This process involves a reductive amination reaction, which could be conceptually adapted for modifying the this compound scaffold. dtu.dk

Electrochemical Methods for N-Hydroxysulfonamide Derivative Synthesis

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for creating new sulfonamide derivatives. researchgate.netnoelresearchgroup.comnih.gov A novel electrochemical strategy has been developed for the one-pot synthesis of new halo-N-hydroxysulfonamide derivatives. researchgate.net This method is based on the reaction of halonium acceptors with arylsulfinic acids in a simple undivided cell using carbon electrodes. researchgate.net

The proposed "ping-pong" type reaction mechanism involves two key stages:

The halonitroarene is reduced at the cathode to the corresponding hydroxylamine.

The cathodically generated hydroxylamine is then oxidized at the anode and participates in a disproportionation reaction to form the halonium acceptor, which then reacts with the arylsulfinic acid. researchgate.net

This electrochemical approach offers several advantages, including mild reaction conditions and a broad substrate scope with tolerance for various functional groups. researchgate.net

| Feature | Description | Reference |

| Method | One-pot electrochemical synthesis | researchgate.net |

| Reactants | Halonitroarenes, Arylsulfinic acids | researchgate.net |

| Products | Halo-N-hydroxysulfonamide derivatives | researchgate.net |

| Cell Type | Undivided cell with carbon electrodes | researchgate.net |

| Mechanism | Ping-pong type reaction | researchgate.net |

Regioselective Synthesis of this compound Analogues

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing complex molecules. In the context of this compound analogues, regioselective methods allow for the precise introduction of functional groups at specific positions on the aromatic ring or in other parts of the molecule.

One study demonstrates the highly regioselective synthesis of functionalized indene (B144670) derivatives from the reaction of N-benzylic sulfonamides with internal alkynes, catalyzed by iron(III) chloride. organic-chemistry.org This reaction proceeds through the cleavage of the C-N bond to form a benzyl (B1604629) cation intermediate, which then reacts with the alkyne with high regioselectivity. organic-chemistry.org While this example does not directly involve this compound, the principles of using a catalyst to control the regiochemical outcome of reactions involving sulfonamides are broadly applicable.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and hydroxylamine hydrochloride. The optimization of reaction conditions, including the choice of base, solvent system, temperature, and molar ratios of reactants, is crucial for maximizing product yield and purity while minimizing side reactions.

A comparative analysis of two distinct methodologies highlights key optimization parameters. One established method employs magnesium oxide (MgO) as the base in a ternary solvent system of tetrahydrofuran (B95107) (THF), methanol, and water at room temperature. An alternative approach utilizes potassium carbonate (K₂CO₃) in a binary water-methanol solvent system, with the reaction conducted at a lower temperature.

The use of MgO necessitates a 1:2 molar ratio of tosyl chloride to hydroxylamine hydrochloride to achieve a high yield of 87.5%. This method benefits from the high electrophilicity of the sulfonyl chloride group reacting with the nucleophilic amine of hydroxylamine. However, the reaction is exothermic, requiring controlled addition of reagents to prevent unwanted side reactions.

In contrast, the potassium carbonate-based method proceeds under milder, colder conditions (0°C). This approach avoids the use of THF, which simplifies solvent handling and recovery. While specific yield data for this method is not detailed, its scalability is considered advantageous due to the milder reaction profile.

Below is a data table comparing the reaction conditions for these two synthetic approaches.

| Parameter | Method 1 | Method 2 |

| Base | Magnesium oxide (MgO) | Potassium carbonate (K₂CO₃) |

| Solvent System | THF / Methanol / Water | Water / Methanol (3:2) |

| Temperature | Room Temperature | 0°C |

| Molar Ratio (Tosyl Chloride:Hydroxylamine HCl) | 1:2 | 1:1 |

| Reaction Time | Not specified | 18 hours |

| Reported Yield | 87.5% | Not specified |

| Key Feature | High reported yield | Avoids THF, milder conditions |

Data sourced from Benchchem.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic routes for sulfonamides and their derivatives, aligning with the principles of green chemistry. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and minimize waste generation.

One prominent green strategy involves conducting the synthesis in aqueous media. rsc.org A facile method for sulfonamide synthesis has been developed that operates under dynamic pH control in water, completely omitting the need for organic bases and using equimolar amounts of the reactants. rsc.org Product isolation is simplified to filtration after acidification, leading to excellent yields and purity without requiring further purification steps. rsc.org

Photochemical methods represent another innovative green approach. A visible light-induced protocol has been demonstrated for the transformation of N-Hydroxysulphonamides into symmetrical thiosulfonates. semanticscholar.orgbeilstein-archives.org This method is noted for its significant advantages, including being an eco-friendly procedure that uses blue light, having short reaction times, being cost-effective, and operationally simple, all while providing excellent yields in the green solvent ethanol. semanticscholar.orgbeilstein-archives.org

Electrochemical synthesis offers a further green alternative. A paired electrochemical method allows for the simultaneous generation of the necessary electrophilic and nucleophilic intermediates from nitroarenes and sulfonyl hydrazides, respectively. This process avoids the use of toxic aromatic amines, marking it as an environmentally friendly route for producing N-hydroxysulfonamide derivatives. The in-situ reaction of the generated nitroso and sulfinic acid species enhances the efficiency of the process.

These green methodologies highlight a progressive shift in the synthesis of this compound and its analogues, prioritizing sustainability without compromising chemical efficiency.

Reactivity Profiles and Mechanistic Investigations of N Hydroxy 4 Methylbenzenesulfonamide

Stability Studies of N-Hydroxy-4-methylbenzenesulfonamide under Varying pH Conditions

The stability of this compound is significantly influenced by the pH of its environment. Research indicates that the compound exhibits considerable stability in acidic conditions. Specifically, in a pH range of 1 to 4, the compound remains relatively intact. However, as the pH increases towards neutral and alkaline conditions, its stability markedly decreases. At a neutral pH of 7, the compound undergoes degradation with a reported half-life of approximately four hours. This pH-dependent stability is a critical factor in its handling, storage, and application in various chemical and biological systems. The hydroxylamine (B1172632) group attached to the sulfonamide nitrogen is susceptible to hydrolysis, a process that is often catalyzed by changes in pH.

Table 1: pH-Dependent Stability of this compound

| pH Range | Stability Profile | Half-life (at pH 7) |

| 1 - 4 | Stable | Not Applicable |

| > 4 | Degradation observed | ~ 4 hours |

This table summarizes the reported stability of this compound at different pH values.

Degradation Pathways and By-product Analysis of this compound

The degradation of this compound, particularly under neutral to alkaline conditions or upon exposure to air, can proceed through several pathways. While specific studies on this exact molecule are not extensively detailed in public literature, plausible degradation mechanisms can be inferred from related N-hydroxysulfonamide compounds.

One potential degradation pathway involves the elimination of p-toluenesulfinate. This type of elimination reaction is observed in derivatives like O-TBS-N-tosylhydroxylamine, where treatment with a fluoride (B91410) source induces desilylation followed by the elimination of toluenesulfinate to yield oximes. organic-chemistry.org A similar process could lead to the breakdown of the this compound structure.

Another relevant degradation pathway has been observed in studies of similar N-hydroxysulfonamide prodrugs, such as N-hydroxy-5-methylfuran-2-sulfonamide. nih.gov This compound was found to degrade in solution, especially when exposed to air, to form an adduct with sulfur dioxide (SO₂). nih.gov This suggests that this compound could also be susceptible to oxidation and reaction with atmospheric components, leading to complex degradation products. The degradation of this related compound was also noted to be accelerated by exposure to air compared to an inert nitrogen atmosphere, pointing towards an oxidative mechanism. nih.gov

The primary degradation by-products would likely include p-toluenesulfinic acid or p-toluenesulfonic acid, resulting from the cleavage of the N-S bond or subsequent oxidation.

Investigation of Electron Transfer Reactions Involving this compound

This compound can participate in electron transfer reactions, functioning as both an electron donor and acceptor under different conditions. The compound can be oxidized to form N-oxide derivatives or reduced to the corresponding amine, 4-methylbenzenesulfonamide. These transformations are fundamental to its role in various chemical syntheses and potential biological activities.

The synthesis of N-hydroxysulfonamide derivatives through paired electrochemical methods, where nitroarenes are reduced at the cathode and sulfonyl hydrazides are oxidized at the anode, further underscores the importance of electron transfer processes in the chemistry of this class of compounds.

Nucleophilic and Electrophilic Reactivity of the Sulfonamide Moiety in this compound

The reactivity of this compound is characterized by the dual nucleophilic and electrophilic nature of its sulfonamide moiety and the attached hydroxylamine group.

Electrophilic Reactivity: The sulfur atom in the sulfonamide group is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the nitrogen atom. This makes it an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is most evident in its synthesis from 4-methylbenzenesulfonyl chloride (tosyl chloride), a highly electrophilic precursor that readily reacts with the nucleophilic hydroxylamine.

Nucleophilic Reactivity: The nitrogen and oxygen atoms of the N-hydroxy group possess lone pairs of electrons, rendering them nucleophilic. The compound can undergo nucleophilic substitution reactions with various electrophiles. For example, the hydroxyl group can be alkylated or acylated. The nitrogen atom can also act as a nucleophile, although its reactivity is modulated by the adjacent sulfonyl group. This nucleophilic character allows this compound to be used as a reagent in the synthesis of more complex sulfonamide derivatives.

Role of this compound in Redox Processes and Biological Contexts

This compound and its derivatives are of interest in medicinal chemistry due to their involvement in biological redox processes. The ability of the N-hydroxy group to undergo oxidation and reduction is central to its biological activity.

One of the key biological roles identified for this class of compounds is the inhibition of carbonic anhydrases. Sulfonamides are classic carbonic anhydrase inhibitors, and the N-hydroxy modification can influence this activity, potentially leading to inhibitors with different potencies and selectivities for various carbonic anhydrase isoenzymes.

Furthermore, N-hydroxysulfonamides can act as "pro-oxidants" or donors of redox-active species. A notable example is the related compound N-hydroxy-5-methylfuran-2-sulfonamide (Cimlanod), which was developed as a pH-sensitive prodrug of nitroxyl (B88944) (HNO). nih.gov HNO is a redox-active species with important signaling roles in biological systems. The degradation of the N-hydroxysulfonamide structure under specific physiological conditions releases the active species. This suggests that this compound could potentially act as a donor for redox-active molecules in a biological context, participating in redox signaling or inducing oxidative stress, a mechanism that can be harnessed for therapeutic purposes. The balance between pro-oxidant and antioxidant effects is crucial and depends on the specific biological environment. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment of N Hydroxy 4 Methylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-Hydroxy-4-methylbenzenesulfonamide, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H-NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the protons of the N-hydroxy group are observed. For instance, in a study using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the aromatic protons appear as two doublets, a characteristic pattern for a para-substituted benzene (B151609) ring. rsc.org The methyl group protons typically present as a singlet, while the N-H and O-H protons of the N-hydroxy group appear as broad singlets due to chemical exchange and hydrogen bonding. rsc.org

¹³C-NMR spectroscopy complements the proton NMR data by providing a map of the carbon skeleton. The spectrum displays separate signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon atom of the sulfonamide group. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene ring. rsc.org

A representative dataset for the NMR chemical shifts of this compound is presented below:

| Atom | ¹H-NMR Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C-NMR Chemical Shift (δ, ppm) in DMSO-d₆ |

| Methyl (CH₃) | 2.18 (s, 3H) | 20.8 |

| Aromatic (C-H) | 7.05 (d, J = 8.4 Hz, 2H), 6.99 (d, J = 8.4 Hz, 2H) | 130.2, 128.7, 125.0, 121.8 |

| Aromatic (C-S) | - | 134.7 |

| Aromatic (C-C) | - | 134.6 |

| N-OH | 10.42 (br, 1H), 8.36 (d, J = 8.8 Hz, 2H) | - |

Data compiled from a study by The Royal Society of Chemistry. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups present in this compound and for analyzing its conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational bands include:

O-H and N-H stretching: A broad band is typically observed in the region of 3347 cm⁻¹, corresponding to the stretching vibrations of the O-H and N-H groups involved in hydrogen bonding.

S=O stretching: Strong absorption bands characteristic of the sulfonyl group (SO₂) appear in the range of 1343–1163 cm⁻¹. These are often observed as two distinct bands for the asymmetric and symmetric stretching modes.

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ are indicative of the aromatic C-H bonds.

Methyl C-H stretching: Absorptions around 2900-3000 cm⁻¹ correspond to the C-H bonds of the methyl group.

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of both techniques allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental bands. nih.gov

| Vibrational Mode | Typical FT-IR Frequency Range (cm⁻¹) |

| O-H/N-H Stretching | ~3347 |

| Aromatic C-H Stretching | 3000-3100 |

| Methyl C-H Stretching | 2900-3000 |

| S=O Asymmetric Stretching | ~1343 |

| S=O Symmetric Stretching | ~1163 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum typically shows absorption maxima (λmax) corresponding to these electronic transitions.

For this compound, the electronic spectrum is dominated by π → π* transitions within the aromatic ring. The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studying the solvatochromic behavior can provide information about the nature of the electronic transitions and the solute-solvent interactions. For instance, a shift in the λmax to longer wavelengths (a bathochromic or red shift) in more polar solvents can indicate a transition to a more polar excited state. The complex of a related hydrazone compound with Mg²⁺ showed a maximum absorption (λmax) at 396 nm in ethanol. researchgate.net

Mass Spectrometry (e.g., ESI-MS, EI-MS, HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule can be observed as a protonated molecule [M+H]⁺, providing a direct confirmation of its molecular weight. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. semanticscholar.org

Electron Impact (EI-MS) is a harder ionization technique that causes more extensive fragmentation of the molecule. The resulting mass spectrum displays a series of fragment ions that can be pieced together to deduce the molecular structure. A common fragmentation pathway for arylsulfonamides involves the loss of SO₂ (a loss of 64 Da). nih.gov The fragmentation of aromatic sulfonamides can be influenced by the substituents on the aromatic ring. nih.gov

A predicted collision cross-section (CCS) value for the protonated molecule [M+H]⁺ of this compound is 135.2 Ų. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.03760 | 135.2 |

| [M+Na]⁺ | 210.01954 | 143.8 |

| [M-H]⁻ | 186.02304 | 138.2 |

Data predicted using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

For a related compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, the crystal structure revealed two independent molecules in the asymmetric unit, both adopting V-shaped conformations. nih.gov The dihedral angles between the benzene rings were identical, and the C—S—N—C torsion angles were similar. nih.gov

Crystal Packing and Hydrogen Bonding Networks

In the crystal structure of N-allyl-4-methylbenzenesulfonamide, intermolecular N—H···O hydrogen bonds between the sulfonamide groups lead to the formation of centrosymmetric dimers. nsf.gov Similarly, in 4-methyl-N-propylbenzenesulfonamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds create a three-dimensional network. nih.gov

Conformational Analysis and Torsion Angles

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org X-ray crystallography provides precise values for torsion angles, which describe the rotation around a particular bond. The C—S—N—C torsion angle is a key conformational parameter in sulfonamides. nih.gov For instance, in N-allyl-4-methylbenzenesulfonamide, the C—N—S—C torsion angle is -61.0 (2)°. nsf.gov The conformation of the molecule, including the orientation of the tolyl group relative to the sulfonamide moiety, can be accurately determined from the crystallographic data. Torsion angles are often a more sensitive descriptor of protein conformational dynamics than atomic coordinates. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for its separation from impurities and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used chromatographic methods for these purposes.

High-Performance Liquid Chromatography (HPLC) stands as a primary quantitative technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, leveraging the interactions between the analyte and a non-polar stationary phase. The separation is achieved by eluting the sample with a polar mobile phase. For sulfonamide derivatives, C8 and C18 columns are commonly employed stationary phases. wu.ac.thnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often acidified with formic acid or acetic acid to ensure good peak shape and resolution. wu.ac.thnih.govmdpi.com

The selection of the detector is crucial for the sensitivity and selectivity of the analysis. A UV detector is commonly used, with the detection wavelength set to an absorption maximum of the compound, which for many sulfonamides is in the range of 260-280 nm. wu.ac.th For more complex matrices or for trace-level analysis, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS), providing higher selectivity and structural information about the impurities.

The following table summarizes typical HPLC parameters that could be adapted for the analysis of this compound, based on methods developed for structurally related sulfonamides.

| Parameter | Typical Conditions for Sulfonamide Analysis |

| Stationary Phase | C8 or C18 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | Gradient elution with Acetonitrile and water (acidified with 0.1% formic or acetic acid) wu.ac.thnih.govmdpi.com |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Detection | UV at ~265 nm or Mass Spectrometry (MS) wu.ac.th |

| Injection Volume | 5-20 µL |

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative purity assessment of this compound. It is also frequently used to monitor the progress of its synthesis. In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components of the sample between the stationary and mobile phases.

The choice of the mobile phase is critical for achieving good separation. For sulfonamides, mixtures of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) are often effective. The polarity of the mobile phase can be adjusted to optimize the retardation factor (Rf) values of the compound and its impurities.

Since this compound is an aromatic compound, it can often be visualized under UV light at 254 nm, where it will appear as a dark spot on a fluorescent background. libretexts.orgyoutube.com For enhanced visualization or for compounds that are not UV-active, a variety of chemical staining reagents can be used. The hydroxylamine (B1172632) and sulfonamide functional groups in the molecule may also react with specific stains.

The table below outlines common visualization techniques applicable to the TLC analysis of this compound.

| Visualization Method | Principle and Application |

| UV Light (254 nm) | Non-destructive method where UV-active compounds, such as those with aromatic rings, absorb light and appear as dark spots on a fluorescent plate. libretexts.orgyoutube.com |

| Iodine Vapor | A general, semi-non-destructive stain that reversibly complexes with many organic compounds, rendering them as brown or yellow spots. libretexts.org |

| Potassium Permanganate (KMnO₄) Stain | A destructive method where compounds with oxidizable functional groups (like alcohols, aldehydes, and potentially the hydroxylamine group) react with the permanganate, resulting in yellow-brown spots on a purple background. libretexts.org |

| Ferric Chloride (FeCl₃) Stain | A specific stain for phenols and other compounds that can form a colored complex with iron(III). youtube.com |

Computational Chemistry and Theoretical Modeling of N Hydroxy 4 Methylbenzenesulfonamide

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. researchgate.netdiva-portal.org For N-Hydroxy-4-methylbenzenesulfonamide, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p), have been used to determine its optimized molecular geometry and various electronic properties. nih.gov These studies confirm a stable structure and provide the foundational data for more advanced analyses. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. ossila.comwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. wikipedia.orgresearchgate.net

For sulfonamide derivatives, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. nih.gov A smaller HOMO-LUMO gap facilitates the excitation of an electron from the HOMO to the LUMO, influencing the molecule's electronic and optical properties. ossila.com This analysis is crucial for predicting how this compound might interact with other molecules or absorb light.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

This table is based on the general application of HOMO-LUMO analysis to similar compounds; specific energy values for this compound were not found in the provided search results.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization and hyperconjugative interactions within a molecule, providing insights into its stability. nih.govwikipedia.org This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule, crucial for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color-coded scheme where different colors indicate varying electrostatic potentials. researchgate.net

Typically, red regions correspond to areas of negative potential, rich in electrons, and are thus susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, are electron-deficient, and represent likely sites for nucleophilic attack. researchgate.net Green areas signify neutral potential. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl group and the hydroxyl group, making them potential sites for interaction with positive charges. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential.

Condensed Fukui Function Calculations for Reactivity Prediction

The Fukui function is a concept within DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scm.com The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. scm.comresearchgate.net

The values of fk+, fk-, and fk0 represent the susceptibility of an atomic site 'k' to nucleophilic, electrophilic, and radical attack, respectively. researchgate.net By calculating these indices, researchers can identify which atoms in this compound are most likely to participate in chemical reactions. rsc.org For example, a high fk+ value for a particular atom would suggest it is a prime target for a nucleophile. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov This method is particularly useful for calculating and interpreting electronic absorption spectra, such as UV-Vis spectra. nih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which a molecule will absorb light. These theoretical calculations can then be compared with experimental spectroscopic data to validate the computational model and gain a deeper understanding of the molecule's electronic behavior. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the interactions between a potential drug molecule and its biological target. nih.gov

For this compound, molecular docking simulations can be employed to investigate its binding affinity and mode of interaction with various enzymes or receptors. nih.gov For instance, studies on similar sulfonamide derivatives have used docking to explore their potential as inhibitors of enzymes like carbonic anhydrase. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing valuable insights for the design of more potent and selective inhibitors. nih.gov The results of docking studies are often expressed as a binding energy, which indicates the strength of the interaction. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Binding Energy Calculations and Prediction of Active Site Interactions

Binding energy calculations are crucial for predicting the affinity of a ligand for its target protein. For this compound, a member of the sulfonamide class, a primary target for theoretical investigation is the enzyme carbonic anhydrase (CA). Sulfonamides are well-known inhibitors of CAs, which are zinc-containing metalloenzymes. nih.govnih.gov

Molecular docking simulations are employed to predict the binding pose and estimate the binding energy of this compound within the active site of CA isoforms like hCA II and hCA IX. nih.gov The predicted interactions are foundational to understanding its inhibitory mechanism. The sulfonamide group (-SO₂NHOH) is critical for this interaction. It is predicted to deprotonate and coordinate directly with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion.

Key predicted interactions within the carbonic anhydrase active site would include:

Coordination Bond: The nitrogen and one of the oxygen atoms of the sulfonamide group form coordinate bonds with the catalytic Zn²⁺ ion.

Hydrogen Bonds: The remaining oxygen of the sulfonamide group and the N-hydroxy group can act as hydrogen bond acceptors and donors, respectively. They are expected to form hydrogen bonds with the side chains of key amino acid residues, such as Thr199 and Thr200, which line the active site cavity.

Van der Waals Interactions: The tolyl group (4-methylphenyl) is predicted to engage in van der Waals interactions with hydrophobic and aromatic residues within the active site, such as Val121, Phe131, and Leu198, contributing to the stability of the enzyme-inhibitor complex. nih.gov

The binding free energy (ΔG_binding), calculated from these interactions, quantifies the strength of the association. A lower binding energy value indicates a more stable complex and potentially higher inhibitory potency. For similar benzenesulfonamide (B165840) derivatives targeting CA IX, calculated binding energies can be in the range of -23 to -41 kJ/mol. nih.gov

Table 1: Predicted Active Site Interactions for this compound with Carbonic Anhydrase

| Interaction Type | Ligand Group | Receptor Residues/Components |

|---|---|---|

| Zinc Coordination | Sulfonamide (-SO₂NH⁻) | Zn²⁺ |

| Hydrogen Bond | Sulfonamide Oxygen | Thr199 (Side Chain/Backbone) |

| Hydrogen Bond | N-Hydroxy (-NHOH) | Thr199, Glu106 |

Conformational Changes upon Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key process; it is a dynamic event that often induces conformational changes in both the ligand and the protein. When this compound binds to a target like carbonic anhydrase, the protein's active site may undergo subtle rearrangements to achieve an optimal fit, a phenomenon known as "induced fit."

Computational methods like molecular dynamics can simulate these changes. Upon binding, the torsional angles of the ligand can change to fit snugly into the binding pocket. Concurrently, the side chains of active site residues may shift to maximize favorable interactions (hydrogen bonds, hydrophobic contacts) and minimize steric clashes. For instance, the orientation of residues like Phe131 might adjust to accommodate the tolyl ring of the ligand. nih.gov These conformational shifts are essential for stabilizing the ligand in its bound state and are critical for the enzyme's inhibition.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solution Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules, MD provides a detailed view of the conformational space that this compound can explore and its behavior in a solvent environment, typically water.

An MD simulation of this compound would involve placing it in a simulation box filled with water molecules and calculating the forces between all atoms using a force field (e.g., Amber, GROMOS). nih.govresearchgate.net The simulation tracks the trajectory of each atom over time (femtoseconds to microseconds), revealing:

Conformational Flexibility: The simulation would show the rotation around the C-S and S-N bonds, revealing the most stable and frequently adopted conformations of the molecule in solution.

Solvation Shell: It details how water molecules arrange around the polar (sulfonamide, hydroxyl) and nonpolar (tolyl group) parts of the molecule, which is crucial for understanding its solubility and interactions.

Intramolecular Hydrogen Bonding: The potential for the N-hydroxy group to form transient hydrogen bonds with the sulfonamide oxygens can be assessed.

Interaction Dynamics: When simulated with its protein target, MD can reveal the stability of binding interactions over time, providing insights beyond the static picture offered by docking. nih.gov

These simulations are computationally intensive but offer an unparalleled atomistic view of the molecule's dynamic nature. princeton.edu

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal electron density, a unique surface is generated for each molecule. The analysis of this surface provides a detailed summary of all close intermolecular contacts.

While a crystal structure for this compound itself is not publicly detailed, extensive Hirshfeld analyses have been performed on closely related benzenesulfonamide derivatives. nih.govnih.govresearchgate.net These studies allow for a robust prediction of the interaction patterns. The surface is often mapped with properties like dₙₒᵣₘ (which highlights contacts shorter than van der Waals radii in red) and decomposed into a 2D "fingerprint plot." researchgate.net

For a molecule like this compound, the analysis would quantify the following contacts:

H···H Contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the molecule. nih.gov

O···H/H···O Contacts: These represent hydrogen bonds and are critical for the crystal packing, originating from the sulfonamide and hydroxyl groups. These appear as distinct "spikes" on the fingerprint plot.

C···H/H···C Contacts: These are weaker C-H···π interactions involving the aromatic ring.

N···H/H···N Contacts: Involving the sulfonamide nitrogen. researchgate.net

Table 2: Typical Contributions of Intermolecular Contacts in Related Sulfonamide Crystals from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (Range) | Description |

|---|---|---|

| H···H | 25% - 45% | General van der Waals forces. nih.govresearchgate.net |

| O···H/H···O | 15% - 35% | Strong hydrogen bonding interactions. nih.govresearchgate.net |

| C···H/H···C | 20% - 38% | Weaker hydrogen bonds and C-H···π interactions. nih.gov |

| N···H/H···N | 1% - 5% | Interactions involving the sulfonamide nitrogen. researchgate.net |

This quantitative breakdown is invaluable for understanding the forces that govern the solid-state structure of the compound.

Methodologies for Resolving Discrepancies Between Computational Predictions and Experimental Data

Discrepancies between computational predictions (e.g., binding affinity, stability) and experimental results are common in molecular modeling. Several methodologies exist to reconcile these differences and improve the predictive power of theoretical models. nih.govresearchgate.net

Refinement of Force Fields: The parameters used in MD simulations (force fields) are approximations. If a simulation fails to reproduce experimental data, the parameters for specific functional groups, like the N-hydroxysulfonamide, can be re-parameterized using higher-level quantum mechanical calculations to better reflect its electronic properties.

Enhanced Sampling Techniques: Standard MD simulations may not explore the full conformational landscape in a reasonable time. Techniques like replica-exchange MD or metadynamics can be used to overcome energy barriers and sample a wider range of conformations, potentially revealing a binding mode or molecular state that was previously missed but is relevant experimentally.

Inclusion of Explicit Solvent and Ion Effects: Early models sometimes use implicit solvent approximations. Using explicit water molecules and physiological salt concentrations in simulations can be critical for accurately reproducing experimental conditions and results, especially for charged species like the deprotonated sulfonamide.

Data Reconciliation and Integration: This strategy involves integrating computational data with various experimental results (e.g., X-ray crystallography, NMR, enzyme inhibition assays) in a feedback loop. nih.gov For example, crystallographic data can be used to guide docking studies, and experimental binding affinities can be used to validate and select the best computational scoring functions. By combining multiple data sources, a more robust and reliable model can be constructed. researchgate.netnih.gov

Biological Activities and Mechanisms of Action of N Hydroxy 4 Methylbenzenesulfonamide and Its Analogues

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal Properties)

N-Hydroxy-4-methylbenzenesulfonamide and its derivatives have been the subject of various studies to determine their effectiveness against a range of microbial pathogens.

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Research has shown that derivatives of this compound exhibit notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net For instance, studies on clinical isolates of Staphylococcus aureus, a significant Gram-positive pathogen, have demonstrated the potent inhibitory effects of certain analogues. nih.gov Specifically, compounds such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide have shown strong inhibition against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In some cases, the activity of these derivatives against MRSA isolates was found to be superior to that of the antibiotic oxacillin. nih.gov

The antibacterial efficacy of these compounds is not limited to S. aureus. Some sulfonamide derivatives have also shown activity against other Gram-positive bacteria and even some Gram-negative strains, although the effectiveness can vary. nih.govmdpi.com For example, certain novel sulfonamides have demonstrated activity against Mycobacterium tuberculosis and Mycobacterium kansasii. nih.gov However, the antifungal potency of these derivatives appears to be limited. nih.gov

**Table 1: Antibacterial Activity of this compound Analogues against *S. aureus***

| Compound | Bacterial Strain | Inhibition Characteristics | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | S. aureus (clinical isolates) | Strong inhibition, higher effect on some MRSA isolates than oxacillin. | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid | S. aureus (clinical isolates) | Strong inhibition. | nih.gov |

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

The antimicrobial potency of this compound derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the presence and position of certain functional groups on the aromatic rings significantly influence the antibacterial activity.

A key finding is that the introduction of electron-withdrawing groups, such as a nitro group, onto the phenyl ring of the sulfonamide can markedly increase its antimicrobial effect. nih.gov The position of these substituents is also crucial. For example, the difference in activity between N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide highlights the importance of the substituent's location on the benzene (B151609) ring. nih.gov

Antitumor and Anticancer Potential of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents, demonstrating significant in vitro and in vivo activities.

In Vitro Cytotoxicity and Antiproliferative Effects

Numerous studies have documented the cytotoxic and antiproliferative effects of this compound derivatives against various human cancer cell lines. For instance, benzenesulfonamide (B165840) derivatives have shown dose-dependent cytotoxic effects against A549 lung cancer cells after 72 hours of incubation. immunopathol.com Derivatives of NHMBS have also demonstrated significant antiproliferative effects in breast cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values in the low micromolar range.

Specifically, certain hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have exhibited potent antitumor activity across a panel of 59 human cancer cell lines. nih.gov Compounds like 4-(methylsulfonyl)-N'-(substituted-benzylidene)benzohydrazides have shown promising growth inhibition percentages at a 10 µM concentration. nih.gov The antiproliferative activity of these compounds is often selective, showing greater potency against cancer cells compared to normal cells.

Table 2: In Vitro Anticancer Activity of this compound Derivatives

| Derivative Class | Cell Line(s) | Observed Effect | IC50 Range | Reference |

|---|---|---|---|---|

| Benzenesulfonamides | A549 (Lung) | Dose-dependent cytotoxicity | Not specified | immunopathol.com |

| NHMBS Derivatives | MDA-MB-231, MCF-7 (Breast) | Significant antiproliferative effects, selective against cancer cells | 1.52 to 6.31 μM | |

| Hydrazones with 4-methylsulfonylbenzene | 59 human cancer cell lines | Potent antitumor activity, growth inhibition | Mean GI50 of 0.26 µM for the most active compound | nih.gov |

Proposed Mechanisms of Antitumor Action

The antitumor activity of this compound derivatives is believed to be multifactorial, involving the modulation of several key cellular processes. A primary proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. oncotarget.com Studies have shown that these compounds can significantly increase annexin (B1180172) V-FITC positivity, a marker of apoptosis.

Another important mechanism is the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs). nih.govoncotarget.com Specifically, the inhibition of tumor-associated carbonic anhydrase IX (CA IX) is a key target. nih.govmdpi.com Some derivatives act as selective inhibitors of class I HDACs, which are often upregulated in cancers like colorectal cancer. oncotarget.com

Furthermore, these compounds can induce cell-cycle arrest, often at the G2/M phase, and disrupt survival signaling pathways, including the Akt and ERK pathways. oncotarget.com They have also been shown to suppress cancer cell motility and alter the expression of markers associated with the epithelial-mesenchymal transition (EMT), a process involved in metastasis. oncotarget.com

Molecular Target Identification and Pathway Modulation

The identification of specific molecular targets is crucial for understanding the anticancer and antimicrobial mechanisms of this compound derivatives and for the rational design of more potent and selective drugs.

A significant molecular target for the antitumor activity of these compounds is carbonic anhydrase (CA) , particularly the tumor-associated isoform CA IX . nih.govmdpi.com The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit these metalloenzymes. mdpi.com The overexpression of CA IX in many solid tumors makes it an attractive target for anticancer therapies. researchgate.net The inhibition of CA can lead to changes in intracellular and extracellular pH, affecting cancer cell viability. immunopathol.com

Another class of enzymes targeted by these derivatives is histone deacetylases (HDACs) . oncotarget.com Specifically, some N-hydroxy-acrylamide derivatives of benzenesulfonamides act as potent and selective inhibitors of class I HDACs. oncotarget.com This inhibition leads to changes in gene expression that can induce apoptosis and cell cycle arrest.

In the context of antimicrobial activity, while the precise molecular targets are still under investigation, the inhibition of essential bacterial enzymes is a likely mechanism. The structural similarity of sulfonamides to para-aminobenzoic acid (PABA) suggests a potential interference with the folic acid synthesis pathway in bacteria, a classic mechanism for this class of compounds.

The modulation of key signaling pathways is a direct consequence of target engagement. For instance, the inhibition of HDACs by these derivatives leads to the downregulation of survival signals like p-Akt and p-ERK and the modulation of proteins involved in apoptosis and cell cycle control. oncotarget.com

Design Principles for Developing Bioactive this compound Analogues

The development of bioactive analogues of this compound is a focal point of medicinal chemistry, primarily targeting enzymes like histone deacetylases (HDACs) and lipoxygenases. The core design principles revolve around the strategic modification of its fundamental structure to enhance potency, selectivity, and pharmacokinetic properties.

The archetypal structure for many of these inhibitors consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group. For this compound and its derivatives, the N-hydroxy-sulfonamide or a related hydroxamic acid moiety typically serves as the ZBG, chelating the zinc ion in the active site of the target enzyme. The tosyl (4-methylbenzenesulfonyl) group and the adjacent components can be considered part of the linker and cap, which are systematically altered to achieve desired biological activities.

Key design strategies include:

Modification of the Linker: The length and rigidity of the linker connecting the ZBG to the cap group are crucial. Adjusting the linker length can optimize the inhibitor's fit within the enzyme's catalytic pocket. For instance, in the design of some HDAC inhibitors, increasing the linker length from a four-methylene chain to a five or six-methylene chain has been shown to improve inhibitory activity. nih.gov Aromatic structures can also be incorporated into the linker to enhance selectivity for specific enzyme isoforms, such as HDAC6 over HDAC1. nih.gov

Alteration of the Cap Group: The cap group interacts with the surface of the enzyme, often near the rim of the active site. Modifications to this part of the molecule can significantly influence potency and isoform selectivity. Hydrophobic capping groups are often favored for their ability to interact with hydrophobic pockets on the enzyme surface. researchgate.net

Scaffold Hopping and Hybridization: This involves replacing the core scaffold with different heterocyclic or aromatic systems while retaining the key pharmacophoric features. This approach aims to discover novel chemical entities with improved properties. Another strategy is molecular hybridization, where pharmacophoric fragments from different bioactive molecules are combined to create a single molecule with multiple biological activities. nih.gov

Introduction of Substituents: The placement of various substituents on the aromatic rings of the molecule can fine-tune its electronic and steric properties, leading to enhanced binding affinity and selectivity. For example, the introduction of a benzoyl group at the 4-O position of an N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide scaffold was found to yield a potent inhibitor of lipoxygenase and butyrylcholinesterase. researchgate.net

Detailed Research Findings

Research into the analogues of this compound has yielded a wealth of data on their structure-activity relationships (SAR). Studies have explored a wide range of chemical modifications and their impact on the inhibition of various enzymes.

One study focused on the synthesis of 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. researchgate.net The parent compound itself showed inhibitory activity against acetylcholinesterase. However, the introduction of a benzoyl group at the 4-O position led to a significant increase in potency against lipoxygenase and butyrylcholinesterase. researchgate.net This highlights the importance of the substituent on the phenyl ring in determining the biological activity profile.

In the realm of HDAC inhibitors, the hydroxamic acid moiety is a well-established ZBG. nih.govnih.gov The design of novel HDAC inhibitors often involves retaining the hydroxamic acid group while modifying the linker and cap regions. For example, a series of novel N-hydroxybenzamide HDAC inhibitors were designed based on the structure of the approved drug suberoylanilide hydroxamic acid (SAHA). nih.gov These compounds demonstrated significant inhibitory activity against HDACs and cancer cell lines. nih.gov

Furthermore, the development of isoform-selective HDAC inhibitors is a major goal. Research has shown that acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide are potent and selective inhibitors of HDAC6. researchgate.net The selectivity is attributed to the benzylic spacer, which can more effectively access the wider catalytic channel of HDAC6 compared to other HDAC isoforms. researchgate.net

The table below summarizes the inhibitory activities of selected this compound analogues and related compounds from various studies.

Table 1: Inhibitory Activities of this compound Analogues and Related Compounds

| Compound/Analogue | Target Enzyme(s) | IC50 Value(s) | Key Structural Features | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase | 75 ± 0.83 µM | Parent sulfonamide structure | researchgate.net |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase, Butyrylcholinesterase | 57 ± 0.97 µM, 89 ± 0.79 µM | Benzoyl group at 4-O position | researchgate.net |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (e.g., compounds 35 and 36) | 12-Lipoxygenase | nM potency | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold | nih.gov |

| N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amide derivative (6d) | VEGFR2, ALK, AKT1, ABL, various cancer cell lines | IC50 = 2.81 - 52.52 µM | ortho-nitro group on benzene ring | nih.gov |

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide (e.g., compound 1a) | HDAC6 | IC50 = 0.46 µM (cellular assay) | 4-(aminomethyl)-N-hydroxybenzamide scaffold | researchgate.net |

| N-hydroxybenzamide derivatives | HDACs, HCT116 tumor cells | IC50 = 1-17 µM | N-hydroxybenzamide scaffold | nih.gov |

Applications of N Hydroxy 4 Methylbenzenesulfonamide in Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-Hydroxy-4-methylbenzenesulfonamide and its closely related derivatives are valuable intermediates in the synthesis of diverse and complex organic molecules. The tosyl (4-methylbenzenesulfonyl) group is a well-established protecting group for amines, but its utility extends far beyond protection, serving as a key functional handle for building molecular complexity.

The sulfonamide nitrogen can be alkylated or acylated, and the N-hydroxy group offers unique reactivity for constructing various heterocyclic systems. For instance, derivatives of 4-methylbenzenesulfonamide are instrumental in the synthesis of α-amino esters. orgsyn.org A one-pot process has been developed for accessing a range of α-functionalized carbonyl compounds, demonstrating the synthesis of methyl 2-(N-benzyl-4-methylphenylsulfonamido)-2-phenylacetate. orgsyn.org This method highlights the role of the sulfonamide as a crucial component in the direct reductive construction of α-C-N bonds. orgsyn.org

Furthermore, the N-(4-acetylphenyl)-4-methylbenzenesulfonamide derivative serves as a key precursor in the multicomponent synthesis of highly substituted pyridines. nih.gov In these reactions, the sulfonamide-containing reactant is condensed with an aldehyde, malononitrile, and an ammonium (B1175870) source to generate a library of pyridine (B92270) derivatives with potential biological activities. nih.gov The general scheme for such a synthesis is depicted below:

A plausible mechanism involves the formation of a Knoevenagel intermediate from the aldehyde and malononitrile, which then reacts with an enamine intermediate derived from N-(4-acetylphenyl)-4-methylbenzenesulfonamide. nih.gov This is followed by cyclization and aromatization to yield the final pyridine product. nih.gov

The versatility of the 4-methylbenzenesulfonamide scaffold is also evident in its use as a precursor for synthesizing sulfur-containing heterocyclic compounds, which are recognized for their biological significance. nih.gov The parent compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it a critical reagent for creating diverse molecular architectures.

Table 1: Examples of Complex Molecules Synthesized Using 4-Methylbenzenesulfonamide Derivatives

| Precursor | Reactants | Product Type | Significance |

|---|---|---|---|

| 4-Methyl-N-(phenylmethyl)benzenesulfonamide orgsyn.org | Methyl benzoylformate, Tris(dimethylamino)phosphine orgsyn.org | α-Amino ester derivative orgsyn.org | Provides an operationally simple and chemoselective alternative to traditional methods for synthesizing amino acids. orgsyn.org |

| N-(4-acetylphenyl)-4-methylbenzenesulfonamide nih.gov | Aryl aldehyde, Malononitrile, Ammonium acetate (B1210297) nih.gov | Substituted Pyridines nih.gov | Generates a library of novel pyridine compounds with potential applications in medicinal chemistry. nih.gov |

| N-allyl-4-methylbenzenesulfonamide nsf.gov | Benzyl (B1604629) bromide, Sodium hydroxide (B78521) nsf.gov | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov | Demonstrates benzylation of sulfonamides to create more complex, substituted amine structures. nsf.gov |

Contributions to the Development of Novel Pharmaceutical Agents

The sulfonamide group is a privileged scaffold in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs. This compound and its derivatives continue this legacy, contributing significantly to the development of novel therapeutic agents targeting a range of diseases, particularly cancer and glaucoma.

A primary area of contribution is in the design of carbonic anhydrase (CA) inhibitors. nih.govrug.nl Carbonic anhydrases are a family of metalloenzymes that play a crucial role in pH regulation and other physiological processes. mdpi.com Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression, making them important therapeutic targets. nih.govmdpi.com The benzenesulfonamide (B165840) moiety is a classic zinc-binding group that can effectively inhibit these enzymes. mdpi.com

Researchers have synthesized series of novel benzenesulfonamide derivatives, including those with hydroxypyrimidinone moieties, that show potent, nanomolar-level inhibition of tumor-associated CA IX. nih.gov Similarly, novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated for their affinity towards various human carbonic anhydrase isoenzymes, identifying promising candidates for further development. nih.gov

Beyond carbonic anhydrase, derivatives of 4-methylbenzenesulfonamide have been investigated as inhibitors of other enzymes implicated in disease:

Lipoxygenase (LOX) Inhibitors: N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been identified as a potent inhibitor of lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net A separate study focused on optimizing a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold to develop potent and selective inhibitors of 12-lipoxygenase (12-LOX), which is implicated in skin diseases, diabetes, and cancer. nih.gov

γ-Secretase Inhibitors: The N-benzylbenzenesulfonamide moiety is found in compounds that exhibit inhibitory activity against γ-secretase, an enzyme linked to Alzheimer's disease. nsf.gov

Dual-Target Inhibitors: In an effort to develop more effective anticancer agents, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide were designed as dual-target inhibitors of both tubulin and signal transducer and activator of transcription 3 (STAT3), both of which are important cancer targets. nih.gov

Table 2: Pharmaceutical Targets of this compound Derivatives

| Enzyme/Protein Target | Therapeutic Area | Example Scaffold/Derivative |

|---|---|---|

| Carbonic Anhydrase (CA) IX & XII nih.govmdpi.com | Oncology, Glaucoma rug.nl | Benzenesulfonamides with hydroxypyrimidinone moieties nih.gov |

| 12-Lipoxygenase (12-LOX) nih.gov | Inflammation, Diabetes, Cancer nih.gov | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide nih.gov |

| Butyrylcholinesterase (BChE) researchgate.net | Neurodegenerative Diseases | N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide researchgate.net |

| γ-Secretase nsf.gov | Alzheimer's Disease | N-benzyl-4-methylbenzenesulfonamide derivatives nsf.gov |

| Tubulin and STAT3 nih.gov | Oncology | 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives nih.gov |

Use as Chemical Probes for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. This compound and its analogs serve as effective chemical probes for investigating the roles of various enzymes in biological pathways.

The development of potent and selective inhibitors for enzymes like carbonic anhydrases and lipoxygenases allows researchers to probe the function of these enzymes in cellular processes and disease models. nih.govnih.gov By inhibiting a specific enzyme with a probe molecule, scientists can observe the downstream effects and thereby elucidate the enzyme's role in a particular pathway. For example, using selective 12-LOX inhibitors derived from the benzenesulfonamide scaffold, researchers can study the involvement of the 12-HETE signaling molecule in platelet aggregation and insulin-secreting β-cell function. nih.gov

The interaction of these sulfonamide-based probes with their target enzymes, such as the binding to the zinc ion in the active site of carbonic anhydrase, provides valuable mechanistic insights. mdpi.com This understanding can then be used to validate the enzyme as a drug target and to design future therapeutic agents with improved properties. The synthesis of a series of related compounds with systematic structural modifications allows for the study of structure-activity relationships (SAR), which is fundamental to understanding how molecular structure dictates biological function. nih.gov

Precursor for Advanced Sulfonamide-Based Functional Materials

Beyond its biomedical applications, this compound serves as a precursor in the creation of functional materials. The inherent chemical properties of the sulfonamide group lend themselves to applications in materials science, particularly in the synthesis of dyes.

The reactivity of the sulfonamide scaffold allows for the incorporation of chromophoric and auxochromic groups, leading to the development of specialized dyes. While detailed public-domain research on specific dyes derived directly from this compound is limited, the broader class of sulfonamide-containing compounds is known for its utility in this area. These dyes can be used in various applications, from textiles to advanced optical materials. The synthesis of coumarin (B35378) derivatives, which are used as laser dyes, often involves precursors with phenolic and other reactive groups, analogous to the functionalities present in or derivable from this compound. youtube.com

The ability to create complex molecular architectures also suggests potential in developing other functional materials, such as specialized polymers or materials with unique electronic properties, although this remains a less explored area of application for this specific compound.

Future Research Directions and Unanswered Questions in N Hydroxy 4 Methylbenzenesulfonamide Research

Exploration of Novel Synthetic Pathways for Scalable Production